4-Amino-4-(2-carboxyethyl)heptanedioic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds analogous to 4-Amino-4-(2-carboxyethyl)heptanedioic acid involves complex organic reactions. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral, rigid analogue of 2-aminoadipic acid, was achieved in six steps from dimethyl-meso-2,5-dibromohexanedioate with a key step being the double alkylation of a dimethyl pyrrolidine-2,5-dicarboxylate by 1-bromo-2-chloroethane (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Amino-4-(2-carboxyethyl)heptanedioic acid has been a subject of study, revealing intricate details about their conformation and stability. For example, the synthesis and structural analysis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a conformationally constrained gamma-turn mimic were carried out, showing the potential of these compounds to mimic protein secondary structures (Park et al., 2008).
Chemical Reactions and Properties
Research into the chemical reactions and properties of compounds like 4-Amino-4-(2-carboxyethyl)heptanedioic acid has led to insights into their reactivity and potential applications. Cross-Claisen condensation of N-Fmoc-Amino Acids provided a route to heterocyclic γ-Amino Acids, demonstrating the versatility and reactivity of these compounds in forming structurally complex and functionally diverse derivatives (Mathieu et al., 2015).
Scientific Research Applications
Synthesis of Amino-Differentiated Diaminopimelic Acid (DAP) and Biologically Active Analogues : A study by Shireman and Miller (2001) demonstrated the use of a similar compound, 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, derived from cycloheptadiene. This compound is pivotal in synthesizing amino-differentiated DAP and biologically active analogues, indicating the potential of 4-amino-4-(2-carboxyethyl)heptanedioic acid in similar syntheses (Shireman & Miller, 2001).
Study of Mixed Aggregates in Liquid Crystalline Phases : Karlovská et al. (2007) explored the formation of mixed aggregates of a related compound, 4-(2-carboxyethyl)-4-[(icosyloxycarbonyl)amino]heptanedioic acid, with dipalmitoylphosphatidylcholine in water. This research highlights the potential of 4-amino-4-(2-carboxyethyl)heptanedioic acid in studying fluid bilayer formations and their transitions in liquid crystalline phases (Karlovská et al., 2007).
Formation of Supramolecular Networks : Ermer, Kusch, and Roebke (2003) studied the molecule 4,4-bis(2-carboxyethyl)heptanedioic acid, similar to 4-amino-4-(2-carboxyethyl)heptanedioic acid, and its ability to form hollow, interpenetrating diamond-like networks in tetragonal crystals. This study indicates the potential use of 4-amino-4-(2-carboxyethyl)heptanedioic acid in forming unique crystal structures and networks (Ermer, Kusch, & Roebke, 2003).
Role in Glutamic Acid Modifications and Biological Functions : A study by Shah and Khan (2020) on 4-carboxyglutamate, a modification of glutamic acid, highlights the importance of such modifications in blood coagulation and their potential roles in diseases like osteoporosis and atherosclerosis. Given the structural similarity, 4-amino-4-(2-carboxyethyl)heptanedioic acid could play a similar role in biochemical pathways (Shah & Khan, 2020).
properties
IUPAC Name |
4-amino-4-(2-carboxyethyl)heptanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c11-10(4-1-7(12)13,5-2-8(14)15)6-3-9(16)17/h1-6,11H2,(H,12,13)(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPIUZMVWLTGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCC(=O)O)(CCC(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
239798-47-1 | |
Record name | Heptanedioic acid, 4-amino-4-(2-carboxyethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239798-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20327721 | |
Record name | 4-Amino-4-(2-carboxyethyl)heptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-(2-carboxyethyl)heptanedioic acid | |
CAS RN |
176738-98-0 | |
Record name | 4-Amino-4-(2-carboxyethyl)heptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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